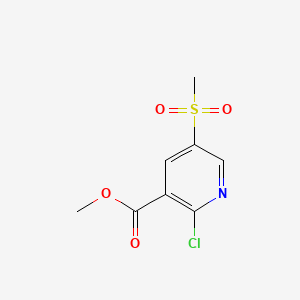

Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate

Description

Properties

CAS No. |

2825005-02-3 |

|---|---|

Molecular Formula |

C8H8ClNO4S |

Molecular Weight |

249.67 g/mol |

IUPAC Name |

methyl 2-chloro-5-methylsulfonylpyridine-3-carboxylate |

InChI |

InChI=1S/C8H8ClNO4S/c1-14-8(11)6-3-5(15(2,12)13)4-10-7(6)9/h3-4H,1-2H3 |

InChI Key |

WGCHVZREJJEUGW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)S(=O)(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate typically involves the chlorination of 2-methanesulfonylpyridine-3-carboxylic acid followed by esterification with methanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification process is usually catalyzed by acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced production times . These methods are particularly useful for scaling up the production of this compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The nitro group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted pyridine derivatives.

Oxidation Reactions: Products include sulfone derivatives.

Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the development of bioactive compounds and pharmaceuticals.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the modification of protein functions, which can have various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate can be compared to related pyridine derivatives, as outlined below:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Comparative Insights

Substituent Effects on Reactivity and Solubility The methanesulfonyl group in the target compound is a stronger electron-withdrawing group (EWG) compared to the sulfamoyl group in its analog (). The trifluoromethyl group in introduces significant lipophilicity, making the compound more membrane-permeable than the methanesulfonyl or sulfamoyl derivatives .

Positional Isomerism

- Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate () demonstrates how ester position (2 vs. 3) affects steric and electronic interactions. The 2-carboxylate ester may exhibit different hydrolysis kinetics compared to the 3-positioned ester in the target compound .

Heterocyclic Core Variations

- The pyrimidine derivative () contains two nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to pyridine-based compounds. This could enhance crystallinity or biological target binding .

Functional Group Reactivity

- The acrylate group in introduces unsaturation, enabling conjugation-based reactions (e.g., Diels-Alder) or photochemical transformations, which are absent in the target compound .

Analytical Differentiation

- Collision cross-section (CCS) values for the target compound ([M+H]⁺ CCS: 191.9 Ų) and its sulfamoyl analog ([M+H]⁺ CCS: 189.2 Ų) suggest subtle differences in ion mobility, which could aid in mass spectrometry-based identification .

Research Findings and Limitations

- Synthetic Utility : The methanesulfonyl group in the target compound may serve as a leaving group in nucleophilic aromatic substitution, though this remains untested. In contrast, the sulfamoyl analog () could participate in hydrogen bonding, influencing crystal packing or biological activity .

- Data Gaps: No experimental data on melting points, solubility, or biological activity are available for the target compound, limiting direct comparisons. Theoretical predictions (e.g., CCS) require experimental validation .

Biological Activity

Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's significance in pharmacology and biochemistry.

Chemical Structure and Properties

This compound (C₉H₈ClN₁O₄S) features a pyridine ring substituted with a chlorine atom, a methanesulfonyl group, and a carboxylate moiety. The presence of these functional groups contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzymatic activities, influence signaling pathways, and potentially affect cellular processes.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor of various enzymes, which can alter metabolic pathways.

- Receptor Modulation: It may interact with receptors involved in neurotransmission or other signaling mechanisms, affecting physiological responses.

- Cellular Signaling: The compound could influence cellular signaling pathways, leading to changes in gene expression or cellular proliferation.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study assessing the antibacterial efficacy of related pyridine derivatives found significant activity against various bacterial strains, suggesting potential applications in antimicrobial therapy .

Anticancer Properties

Another area of interest is the anticancer potential of this compound. In vitro studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest. For instance, derivatives with similar structural motifs have shown promise in targeting specific cancer pathways .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy:

- Objective: To evaluate the antibacterial properties of this compound.

- Methodology: Disc diffusion method was employed against several bacterial strains.

- Results: The compound demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial activity.

-

Anticancer Activity Assessment:

- Objective: To investigate the effects on cancer cell proliferation.

- Methodology: MTT assay was used to assess cell viability in various cancer cell lines.

- Results: Compounds exhibited dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 2-Chloropyridine | Structure | Moderate Antimicrobial |

| 3-(Methylsulfonyl)pyridine | Structure | Weak Anticancer |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to minimize by-products.

- Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | By-Products |

|---|---|---|---|

| Chlorination | POCl₃, 110°C, 6h | 75–85 | 2,5-dichloro derivatives |

| Methanesulfonylation | MsCl, K₂CO₃, DMF, 70°C, 4h | 60–70 | Over-sulfonylated isomers |

| Esterification | (CH₃O)₂SO₂, NaH, THF, 0°C→RT | 80–90 | Unreacted carboxylate |

Q. Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The chloro and sulfonyl groups deshield adjacent protons, while the ester carbonyl appears at ~165–170 ppm in ¹³C NMR.

- IR Spectroscopy : Confirm ester (C=O stretch at ~1720 cm⁻¹) and sulfonyl (S=O stretches at ~1350–1150 cm⁻¹) functionalities.

- Mass Spectrometry (HRMS) : Use ESI or EI modes to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. Data Interpretation Tips :

- Compare experimental data with computational predictions (e.g., Gaussian or ORCA) for structural validation.

- For crystallinity assessment, employ X-ray diffraction (see Advanced FAQ 3).

Q. Example Workflow :

- Collect X-ray data at low temperature (100 K) to reduce thermal motion.

- Validate computational models against experimental hydrogen-bonding patterns ().

Advanced: What strategies mitigate side reactions during sulfonylation in the synthesis?

Methodological Answer :

Side reactions (e.g., over-sulfonylation or ring oxidation) are minimized by:

Controlled Stoichiometry : Use 1.1–1.3 equivalents of methanesulfonyl chloride to avoid excess.

Temperature Modulation : Maintain 60–70°C; higher temperatures promote decomposition.

Protecting Groups : Temporarily protect reactive sites (e.g., ester groups) with tert-butyl or benzyl groups.

Case Study :

In analogous pyridine systems, K₂CO₃ in DMF at 70°C achieved 85% selectivity for monosubstitution ().

Advanced: How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Methodological Answer :

The electron-withdrawing sulfonyl and chloro groups activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) but deactivate it toward electrophilic reactions. Key effects:

- Suzuki Coupling : Limited due to electron-deficient ring; use Pd(OAc)₂/XPhos catalysts at elevated temperatures.

- SNAr Reactivity : Position 4 becomes susceptible to amines or alkoxides ().

Computational Insight :

Hammett constants (σ) for substituents predict reactivity: σ(Cl) = 0.23, σ(SO₂Me) = 0.72. The cumulative effect (σ_total = ~0.95) indicates strong electron withdrawal.

Basic: What are the key solubility and stability considerations for this compound in different solvents?

Q. Methodological Answer :

- Solubility : Highly soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water or hexane.

- Stability :

- Hydrolyzes in aqueous basic conditions (pH > 10).

- Store under inert atmosphere at –20°C to prevent ester group degradation.

Experimental Note :

Pre-screen solvents via dynamic light scattering (DLS) for colloidal stability in biological assays ().

Advanced: What computational methods predict the compound’s interaction with biological targets?

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., kinases). The sulfonyl group may form hydrogen bonds with catalytic residues.

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

QSAR Modeling : Correlate substituent electronic parameters (e.g., logP, polar surface area) with activity data from analogous compounds ().

Validation :

Compare predicted IC₅₀ values with in vitro enzyme inhibition assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.